molecular formula C7H13NO2 B3113249 (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid CAS No. 1946010-81-6

(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid

Cat. No.: B3113249
CAS No.: 1946010-81-6
M. Wt: 143.18
InChI Key: FAKNQOZVXKYTPZ-RITPCOANSA-N
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Description

(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle The compound has two chiral centers at the second and fourth positions, leading to its specific stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the asymmetric synthesis starting from readily available chiral precursors. For instance, the use of chiral auxiliaries or catalysts can facilitate the formation of the desired stereochemistry.

  • Asymmetric Synthesis

      Starting Material: Chiral precursors such as (S)-proline.

      Reagents: Methylating agents like methyl iodide.

      Conditions: Basic conditions using sodium hydride or potassium carbonate.

      Procedure: The chiral precursor undergoes methylation at the nitrogen and carbon positions to form the desired product.

  • Industrial Production Methods

      Large-Scale Synthesis: Involves the use of continuous flow reactors to ensure efficient and scalable production.

      Catalysts: Use of chiral catalysts to enhance the yield and selectivity of the desired stereoisomer.

      Purification: Crystallization or chromatography techniques to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: Acidic or basic conditions depending on the desired product.

      Products: Formation of carboxylic acids or ketones.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Anhydrous conditions to prevent hydrolysis.

      Products: Formation of alcohols or amines.

  • Substitution

      Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.

      Conditions: Mild to moderate temperatures to prevent decomposition.

      Products: Formation of halogenated derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating Agents: Thionyl chloride, phosphorus tribromide.

Scientific Research Applications

(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid has several applications in scientific research:

  • Chemistry

      Chiral Building Block: Used in the synthesis of complex organic molecules.

      Ligand Synthesis: Employed in the preparation of chiral ligands for asymmetric catalysis.

  • Biology

      Enzyme Inhibitor: Acts as an inhibitor for certain enzymes, aiding in the study of enzyme mechanisms.

      Protein Engineering: Used in the design of novel proteins with specific functions.

  • Medicine

      Pharmaceuticals: Potential use in the development of drugs targeting specific biological pathways.

      Drug Delivery: Utilized in the design of drug delivery systems for targeted therapy.

  • Industry

      Material Science: Incorporated into the synthesis of advanced materials with unique properties.

      Agriculture: Used in the development of agrochemicals for crop protection.

Comparison with Similar Compounds

(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid can be compared with other similar compounds such as:

  • (S)-Proline

      Similarity: Both contain a pyrrolidine ring.

      Difference: (S)-Proline lacks the additional methyl groups and has different stereochemistry.

  • ®-1-Methylpyrrolidine-2-carboxylic acid

      Similarity: Both have a carboxylic acid group and a pyrrolidine ring.

      Difference: ®-1-Methylpyrrolidine-2-carboxylic acid has only one methyl group and different stereochemistry.

  • (2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic acid

      Similarity: Both have the same molecular formula and functional groups.

      Difference: Different stereochemistry at the fourth position.

The uniqueness of this compound lies in its specific stereochemistry, which can impart distinct biological and chemical properties compared to its analogs.

Biological Activity

(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound is characterized by a pyrrolidine ring structure with two methyl groups at the 1 and 4 positions and a carboxylic acid group at the 2 position. This configuration contributes to its unique biological activity.

1. Antioxidant Activity

Recent studies have highlighted the antioxidant potential of pyrrolidine derivatives, including this compound. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.

  • Mechanism : The compound exhibits its antioxidant properties by scavenging free radicals, thereby preventing cellular damage.
  • Comparison : In a study utilizing the DPPH radical scavenging assay, compounds derived from pyrrolidine showed IC50 values comparable to standard antioxidants like ascorbic acid .

2. Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes:

  • Tyrosinase Inhibition : Tyrosinase is a key enzyme in melanin synthesis. This compound analogs have demonstrated significant inhibition of tyrosinase activity, making them potential candidates for skin-whitening agents .
CompoundIC50 Value (µM)
Control (Kojic Acid)15.9 ± 2.5
Pyrrolidine Derivative16.5 ± 0.37

This table illustrates the comparative effectiveness of the compound against established inhibitors.

3. Antimicrobial Activity

Pyrrolidine derivatives have also shown promising antimicrobial properties against various pathogens:

  • Mechanism : The antibacterial activity is hypothesized to stem from the disruption of bacterial cell membranes and interference with metabolic processes .

Case Study 1: Antioxidant Evaluation

In a study conducted by Young Mi Ha et al., several pyrrolidine derivatives were synthesized and evaluated for their antioxidant activity using the DPPH assay. The most potent compound exhibited an IC50 value significantly lower than that of ascorbic acid, indicating strong antioxidant potential .

Case Study 2: Tyrosinase Inhibition

Another investigation focused on the structural modifications of thiazolidine derivatives revealed that those with pyrrolidine scaffolds exhibited enhanced tyrosinase inhibitory activity compared to their non-pyrrolidine counterparts. This study underscores the importance of structural configuration in optimizing biological activity .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The carboxylic acid group enhances electron donation capabilities, facilitating free radical neutralization.
  • Enzyme Interaction : The spatial arrangement of substituents on the pyrrolidine ring allows for effective binding to active sites on target enzymes like tyrosinase and others involved in metabolic pathways .

Properties

IUPAC Name

(2S,4R)-1,4-dimethylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-3-6(7(9)10)8(2)4-5/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKNQOZVXKYTPZ-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](N(C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001303922
Record name L-Proline, 1,4-dimethyl-, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1946010-81-6
Record name L-Proline, 1,4-dimethyl-, (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1946010-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Proline, 1,4-dimethyl-, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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